2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15657772
Molecular Formula: C21H23N5O4S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N5O4S |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C21H23N5O4S/c1-4-26-20(14-8-10-16(29-2)11-9-14)24-25-21(26)31-13-18(27)23-22-12-15-6-5-7-17(30-3)19(15)28/h5-12,28H,4,13H2,1-3H3,(H,23,27)/b22-12+ |
| Standard InChI Key | QNXICBQLDYAQJA-WSDLNYQXSA-N |
| Isomeric SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC |
Introduction
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a synthetic organic molecule with potential applications in medicinal and pharmaceutical chemistry. It belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Synthesis
The synthesis of this compound typically involves:
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Preparation of the triazole core through cyclization reactions.
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Introduction of the sulfanyl group via thiolation.
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Formation of the hydrazide by reacting with hydrazine derivatives.
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Condensation with an aldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) to form the Schiff base .
Biological Activity
Triazole derivatives are widely studied for their pharmacological activities. The inclusion of functional groups such as methoxy and hydroxy substituents enhances their ability to interact with biological targets.
Potential Activities:
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Antimicrobial: Triazole-based compounds often exhibit strong antibacterial and antifungal properties by inhibiting enzymes like lanosterol 14α-demethylase.
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Anticancer: The Schiff base moiety in this compound may contribute to cytotoxic effects against tumor cells by interacting with DNA or proteins .
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Antioxidant: The phenolic hydroxyl group can scavenge free radicals, suggesting antioxidant potential.
Analytical Data
| Parameter | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.51 g/mol |
| Functional Groups | Triazole, sulfanyl, hydrazide, Schiff base |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, ethanol) |
| Spectroscopic Features | IR (C=N stretching), NMR (aromatic protons), Mass (m/z = 441 for parent ion) |
Applications
The compound's structure suggests potential applications in:
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Drug Development: As a lead compound for designing antimicrobial or anticancer drugs.
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Biological Probes: Its Schiff base functionality makes it suitable for metal chelation studies.
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Material Science: Possible use in coordination chemistry due to its donor atoms (N, O).
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